molecular formula C8H6F3NO3 B1449951 2-Hydroxy-4-methyl-5-nitrobenzotrifluoride CAS No. 1987007-14-6

2-Hydroxy-4-methyl-5-nitrobenzotrifluoride

Cat. No.: B1449951
CAS No.: 1987007-14-6
M. Wt: 221.13 g/mol
InChI Key: WWCUJEBAOWOQMN-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-5-nitrobenzotrifluoride is an organic compound with the molecular formula C8H6F3NO3. It is characterized by the presence of a hydroxyl group, a methyl group, a nitro group, and three fluorine atoms attached to a benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methyl-5-nitrobenzotrifluoride typically involves the nitration of 4-methyl-2-trifluoromethylphenol. The reaction is carried out using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous-flow reactors to ensure better control over reaction parameters and to enhance safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methyl-5-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 2-hydroxy-4-methyl-5-nitrobenzaldehyde.

    Reduction: Formation of 2-hydroxy-4-methyl-5-aminobenzotrifluoride.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4-methyl-5-nitrobenzotrifluoride is employed in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methyl-5-nitrobenzotrifluoride involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-4-methyl-5-nitrobenzotrifluoride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological properties. The presence of both electron-withdrawing (nitro and trifluoromethyl) and electron-donating (hydroxyl and methyl) groups allows for versatile chemical transformations and interactions.

Properties

IUPAC Name

5-methyl-4-nitro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-4-2-7(13)5(8(9,10)11)3-6(4)12(14)15/h2-3,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCUJEBAOWOQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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